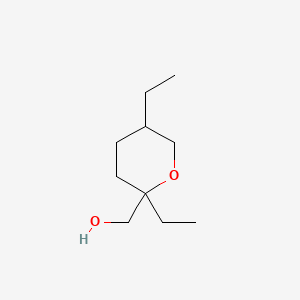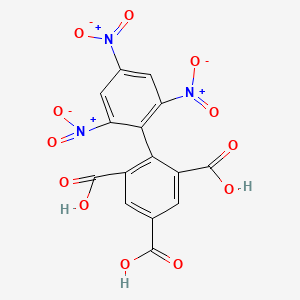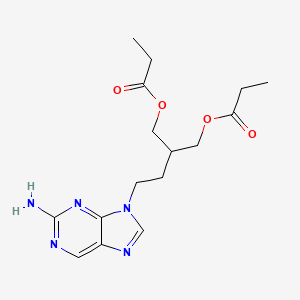
8-Oxooct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxooct-4-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Oxooct-4-enoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of oct-4-enoic acid. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product.
Another method involves the aldol condensation of butanal with acetaldehyde, followed by oxidation. The reaction conditions for this method include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of oct-4-enoic acid using a catalytic system. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Oxooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-hydroxyoct-4-enoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 8-Hydroxyoct-4-enoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Oxooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-oxooct-4-enoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyoct-4-enoic acid: A reduced form of 8-oxooct-4-enoic acid.
Oct-4-enoic acid: The precursor to this compound.
8-Chlorooct-4-enoic acid: A halogenated derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
55348-85-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(E)-8-oxooct-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+ |
InChI Key |
BESKFJNLFBROGY-OWOJBTEDSA-N |
Isomeric SMILES |
C(CC=O)/C=C/CCC(=O)O |
Canonical SMILES |
C(CC=O)C=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




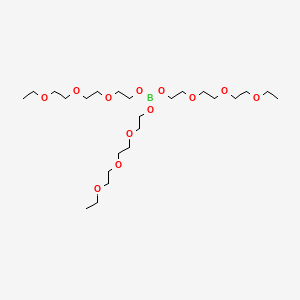
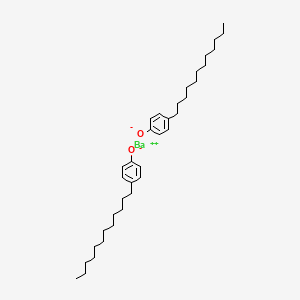

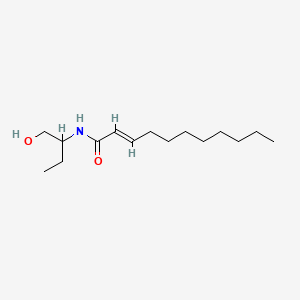
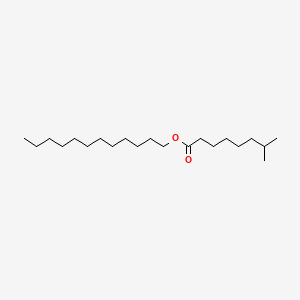
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
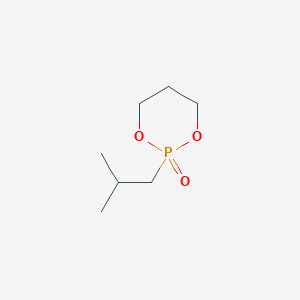

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
